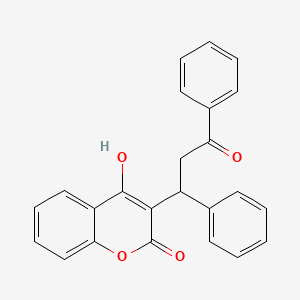

4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one

Description

4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one (CAS 10475-15-7) is a synthetic coumarin derivative characterized by a 4-hydroxycoumarin backbone substituted with a 3-oxo-1,3-diphenylpropyl group at the 3-position . This compound has garnered attention for its role in forming metal complexes with Cu(II), Mn(II), and Zn(II), which exhibit pronounced antibacterial activity against phytopathogenic bacteria . Its molecular structure (C₃₀H₂₂O₄, molecular weight 446.49 g/mol) features two phenyl rings attached to the propyl chain, distinguishing it from simpler coumarin anticoagulants like warfarin .

Properties

CAS No. |

10475-15-7 |

|---|---|

Molecular Formula |

C24H18O4 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

4-hydroxy-3-(3-oxo-1,3-diphenylpropyl)chromen-2-one |

InChI |

InChI=1S/C24H18O4/c25-20(17-11-5-2-6-12-17)15-19(16-9-3-1-4-10-16)22-23(26)18-13-7-8-14-21(18)28-24(22)27/h1-14,19,26H,15H2 |

InChI Key |

PJKDVDQLFSFEBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=C(C4=CC=CC=C4OC3=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of substituted acetophenone with benzaldehyde in the presence of a base such as potassium hydroxide (KOH) in an alcoholic medium . The reaction mixture is stirred and kept overnight at room temperature to yield the desired product. Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The hydroxy group at the 4th position can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. A study demonstrated that 4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. This compound shows promise as a lead structure for developing new anticancer agents due to its ability to target multiple pathways involved in tumor growth and metastasis .

Antimicrobial Properties

Coumarins have been recognized for their antimicrobial activities against a wide range of pathogens. The specific compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections . The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Biochemical Research

Enzyme Inhibition Studies

The compound has been investigated for its role as an inhibitor of various enzymes, including phospholipases and proteases. Inhibition studies reveal that it can modulate enzyme activity, which is crucial for understanding its potential therapeutic effects in diseases caused by enzyme dysregulation .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in inflammatory responses, indicating its potential use in anti-inflammatory therapies .

Industrial Applications

Cosmetic Industry

Due to its antioxidant properties, this coumarin derivative is being explored for use in cosmetic formulations. It can help protect skin from oxidative stress and improve skin health by promoting cell regeneration . Regulatory assessments are ongoing to determine safe concentrations for use in cosmetic products.

Agricultural Applications

There is emerging interest in the use of coumarins as natural pesticides or growth regulators in agriculture. The ability of this compound to inhibit certain plant pathogens suggests potential applications in sustainable agriculture practices .

-

Anticancer Activity Study

In a controlled laboratory setting, the effects of this compound on human cancer cell lines were evaluated. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis . -

Antimicrobial Efficacy Testing

A series of tests against various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 12 to 25 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). Additionally, it can inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Differences

The target compound belongs to the 4-hydroxycoumarin family, which includes several clinically used anticoagulants and experimental derivatives. Key structural variations among analogs influence their biological activity and physicochemical properties:

Key Observations :

- The diphenylpropyl substituent in the target compound enhances steric bulk and aromatic interactions compared to monophenyl analogs like warfarin or phenprocoumon. This structural feature likely improves metal-chelation efficiency, as evidenced by the superior antibacterial activity of its Cu(II) complex .

- Acenocoumarol incorporates a nitro group (electron-withdrawing) on the phenyl ring, which increases molecular polarity and may reduce oral bioavailability compared to non-nitrated derivatives .

Physicochemical and Crystallographic Properties

- Solubility and Stability: The target compound's lower water solubility (due to bulky diphenyl groups) contrasts with warfarin's higher solubility, which is critical for oral absorption . However, its crystalline structure (monoclinic, space group P2₁/c) exhibits intermolecular hydrogen bonding (O–H···O) that stabilizes the solid state .

- Comparison with Nitrated Analogs: Acenocoumarol (CAS 152-72-7) has a higher molecular weight (353.33 g/mol) and nitro group, which may contribute to oxidative instability compared to the target compound .

Biological Activity

4-Hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one, also known by its CAS number 6431-16-9, is a compound of interest due to its diverse biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄O₄ |

| Molecular Weight | 294.301 g/mol |

| Density | 1.316 g/cm³ |

| Boiling Point | 474.6 ºC |

| Flash Point | 175.3 ºC |

Antioxidant Activity

Research indicates that 4-hydroxycoumarin derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation. The inhibition of these enzymes suggests potential therapeutic applications in treating inflammatory conditions .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer (MCF-7) cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study: MCF-7 Cell Line

In a specific study involving the MCF-7 breast cancer cell line:

- IC50 Value : The compound exhibited an IC50 value of approximately 12 μM, indicating substantial cytotoxicity.

- Mechanism : The mechanism involved mitochondrial dysfunction and the generation of reactive oxygen species (ROS), leading to apoptosis.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets. These studies revealed that the compound forms stable interactions with active sites of key enzymes involved in cancer progression and inflammation .

Q & A

What synthetic strategies are effective for preparing 4-hydroxy-3-(3-oxo-1,3-diphenylpropyl)-2H-chromen-2-one and its derivatives?

The synthesis typically involves condensation reactions between substituted coumarin precursors and ketones or aldehydes under acidic or basic conditions. For example, derivatives with pyrazole or thiazole moieties are synthesized via cyclization reactions using phenyl hydrazine or thiourea derivatives in ethanol with triethylamine as a catalyst . Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical for yield improvement. Characterization via elemental analysis and spectroscopy (IR, ¹H/¹³C-NMR) confirms structural integrity .

How can spectroscopic methods be employed to characterize this compound?

- ¹H/¹³C-NMR : Identifies proton environments (e.g., hydroxyl, aromatic, and carbonyl groups) and carbon backbone.

- UV-Vis : Detects conjugation effects in the chromenone core, with absorption bands typically between 250–350 nm.

- IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .

Advanced techniques like 2D NMR (e.g., COSY, HMBC) resolve complex substituent arrangements, particularly in derivatives with multiple aromatic rings .

What crystallographic approaches are used to resolve its crystal structure?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (part of the SHELX suite) is standard. The compound’s monoclinic or triclinic symmetry, hydrogen-bonding networks, and π-π stacking interactions are analyzed. Disorder in substituents (e.g., phenyl groups) requires refinement using constraints . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

How do metal complexes of this compound enhance its antibacterial activity?

Complexation with Cu(II), Mn(II), or Zn(II) ions improves solubility and bioactivity. The Cu(II) complex exhibits notable efficacy against phytopathogens like Pseudomonas syringae. Synthesis involves refluxing the ligand with metal salts (e.g., CuCl₂) in ethanol. Activity is assessed via minimum inhibitory concentration (MIC) assays or agar diffusion . Fungal biotransformation (e.g., using Laetiporus sulphureus) further modifies these complexes, enhancing bactericidal properties .

What methodologies are used to study its potential in antiviral drug discovery?

Ligand-based virtual screening identifies structural analogs (e.g., Warfarin, Phenprocoumon) with affinity for viral targets like SARS-CoV-2 proteases. Molecular docking (AutoDock, Schrödinger) evaluates binding interactions, while pharmacophore modeling prioritizes derivatives with optimal steric and electronic features . Experimental validation includes enzyme inhibition assays (e.g., AKR1B10 inhibition for cancer-related applications) .

How can biotransformation by fungal cultures modify its bioactivity?

Basidiomycetes (e.g., Lentinula edodes) metabolize the compound via hydroxylation, oxidation, or glycosylation. Extracellular metabolites are extracted and purified via column chromatography. LC-MS and NMR track structural changes, while bioassays compare pre- and post-biotransformation activity. This approach generates derivatives with enhanced agricultural or biomedical utility .

What challenges arise in analyzing electron distribution in its derivatives?

Halide or nitro substituents alter electron density, complicating crystallographic and computational analyses. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) map electrostatic potentials and frontier molecular orbitals. X-ray charge density studies combined with Hirshfeld surface analysis resolve ambiguities in π-backbonding or hyperconjugation effects .

How is its fluorescence properties exploited in chemosensing applications?

Derivatives with conjugated systems (e.g., pyrazole biscoumarin) act as fluorophores for detecting metal ions (Cu²⁺, Zn²⁺). Fluorescence quenching or enhancement is monitored via spectrophotometry. For example, a nitrovinylstilbene derivative shows selective sulfite detection with a limit of detection (LOD) < 1 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.